molecular formula C14H22O2 B3194658 1-Octanol, 8-phenoxy- CAS No. 856335-30-3

1-Octanol, 8-phenoxy-

Cat. No.: B3194658
CAS No.: 856335-30-3
M. Wt: 222.32 g/mol
InChI Key: ICXMSRLCKXBFEN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanol, 8-phenoxy-, can be synthesized through several methods. One common approach involves the reaction of 1-octanol with phenol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the formation of the phenoxy group. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of 1-octanol, 8-phenoxy-, often involves the use of more efficient catalytic processes. For instance, the Ziegler alcohol synthesis method, which involves the oligomerization of ethylene followed by oxidation, can be adapted to produce this compound by incorporating phenol in the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: 1-Octanol, 8-phenoxy-, undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The phenoxy group can be reduced under specific conditions to yield the corresponding phenol derivative.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 8-phenoxyoctanal or 8-phenoxyoctanone.

    Reduction: Formation of 8-phenoxyoctanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-Octanol, 8-phenoxy-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-octanol, 8-phenoxy-, involves its interaction with cellular membranes. It disrupts membrane integrity, leading to increased permeability and eventual cell death. This is particularly evident in its antifungal activity, where it induces apoptosis in fungal cells by causing mitochondrial membrane potential depolarization and reactive oxygen species accumulation .

Comparison with Similar Compounds

    1-Octanol: A simple fatty alcohol with similar chain length but lacking the phenoxy group.

    Phenol: Contains the phenoxy group but lacks the octanol chain.

    Octyl Phenyl Ether: Similar structure but with an ether linkage instead of a hydroxyl group.

Uniqueness: 1-Octanol, 8-phenoxy-, is unique due to the combination of the phenoxy group and the octanol chain, which imparts distinct chemical and biological properties. This dual functionality makes it versatile for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

8-phenoxyoctan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c15-12-8-3-1-2-4-9-13-16-14-10-6-5-7-11-14/h5-7,10-11,15H,1-4,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXMSRLCKXBFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60706551
Record name 8-Phenoxyoctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856335-30-3
Record name 8-Phenoxyoctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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